molecular formula C23H16Cl3N5OS B12152688 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B12152688
M. Wt: 516.8 g/mol
InChI Key: HHPKTDDHQQXXBN-WKIKZPBSSA-N
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Description

2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, chlorophenyl groups, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole intermediate with a chlorophenyl thiol.

    Condensation with Acetohydrazide: The final step involves the condensation of the triazole-sulfanyl intermediate with acetohydrazide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl groups, potentially leading to dechlorination or ring opening.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated derivatives, ring-opened products.

    Substitution: Amino derivatives, thiol-substituted compounds.

Scientific Research Applications

2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.

    Pathways: It may inhibit key signaling pathways such as the PI3K/Akt pathway, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • **2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The unique combination of the triazole ring, chlorophenyl groups, and sulfanyl linkage in 2-{[4,5-BIS(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE imparts distinct electronic and steric properties, making it particularly effective in its applications compared to similar compounds.

Properties

Molecular Formula

C23H16Cl3N5OS

Molecular Weight

516.8 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(3-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H16Cl3N5OS/c24-17-6-4-16(5-7-17)22-29-30-23(31(22)20-10-8-18(25)9-11-20)33-14-21(32)28-27-13-15-2-1-3-19(26)12-15/h1-13H,14H2,(H,28,32)/b27-13-

InChI Key

HHPKTDDHQQXXBN-WKIKZPBSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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